
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide, commonly known as CCMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CCMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.83 g/mol.
Mechanism of Action
The mechanism of action of CCMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CCMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in the growth and proliferation of cancer cells. CCMS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects. In cancer research, CCMS has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce metastasis (the spread of cancer to other parts of the body). In inflammation research, CCMS has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
CCMS has several advantages for lab experiments, including its high purity, solubility in organic solvents, and ability to target specific enzymes and signaling pathways. However, CCMS also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
Future Directions
There are several future directions for CCMS research, including the development of new synthesis methods to improve yields and purity, the identification of new therapeutic applications, and the optimization of dosing and administration methods. Additionally, further research is needed to fully understand the mechanism of action of CCMS and its potential side effects. Overall, CCMS has shown promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
CCMS can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CCMS. The synthesis of CCMS has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Scientific Research Applications
CCMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells through its ability to target specific enzymes and signaling pathways. Inflammation research has shown that CCMS can reduce inflammation by inhibiting the activity of inflammatory mediators. In neurological disorders, CCMS has been shown to have neuroprotective effects and can improve cognitive function.
properties
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-7-11(4-5-12(9)16)21(18,19)17-13-8-10(15)3-6-14(13)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXTWAFSDSOMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

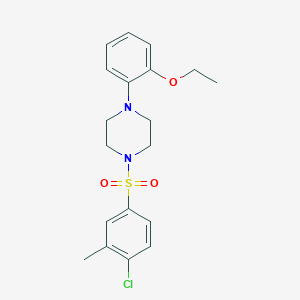
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
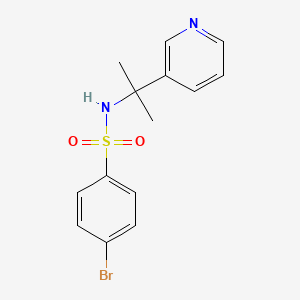
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
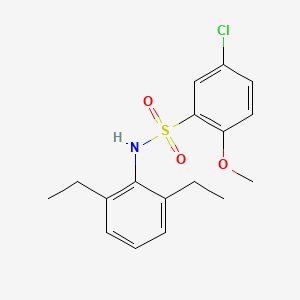
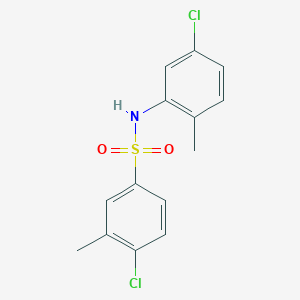


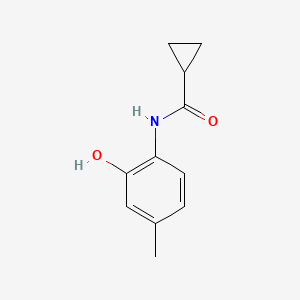
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
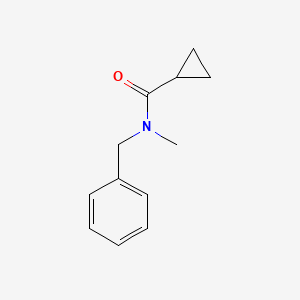
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)